molecular formula C10H16O B8080297 Decahydronaphtho[2,3-b]oxirene CAS No. 21399-51-9

Decahydronaphtho[2,3-b]oxirene

Cat. No. B8080297
CAS RN: 21399-51-9
M. Wt: 152.23 g/mol
InChI Key: OQOKLVGYVIWSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydronaphtho[2,3-b]oxirene is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Decahydronaphtho[2,3-b]oxirene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decahydronaphtho[2,3-b]oxirene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stabilization and Structure Analysis : The study of substituted oxirenes, including Decahydronaphtho[2,3-b]oxirene, has revealed insights into their stability and structural properties. These compounds, due to their unique bonding characteristics, have been a subject of theoretical and computational studies to understand their chemical bonding nature (Fowler et al., 1994).

  • Synthesis and Crystallography : Research on limonoid-type triterpenes, which includes compounds like 7-Deacetylgedunin, structurally related to Decahydronaphtho[2,3-b]oxirene, has been significant. These studies involve the synthesis and crystallographic analysis of such compounds, contributing to the understanding of their molecular geometry and potential applications (Ravangpai et al., 2010).

  • Theoretical Investigations : Theoretical research on benzooxirene, naphthooxirenes, and anthraceneoxirenes, closely related to Decahydronaphtho[2,3-b]oxirene, has been conducted to investigate the stabilization of the oxirene system in these compounds. Such studies are crucial for understanding the potential chemical reactivity and stability of these molecules (Lewars, 2000).

  • Autoignition Characteristics : Research on the autoignition characteristics of Decalin (Decahydronaphthalene), a compound structurally similar to Decahydronaphtho[2,3-b]oxirene, has implications in fuel science. Understanding the chemical kinetics and combustion properties of such compounds is essential for the development of surrogate models for transportation fuels (Wang et al., 2018).

  • Toxicological Studies : There have been studies on the toxicological effects of Decalin, related to Decahydronaphtho[2,3-b]oxirene, specifically focusing on its impact on renal health and potential carcinogenicity. Such research is critical for assessing the safety and environmental impact of industrial solvents (Dill et al., 2003).

  • Density Functional Theory Analysis : The assessment of density functional theory for predicting the nature of oxirene stationary points contributes to the broader understanding of these compounds’ stability and reactivity, which is relevant for Decahydronaphtho[2,3-b]oxirene (Mawhinney & Goddard, 2003).

properties

IUPAC Name

1a,2,2a,3,4,5,6,6a,7,7a-decahydronaphtho[2,3-b]oxirene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOKLVGYVIWSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3C(O3)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943948
Record name Decahydronaphtho[2,3-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydronaphtho[2,3-b]oxirene

CAS RN

21399-51-9
Record name Decahydronaphtho(2,3-b)oxirene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021399519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydronaphtho[2,3-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydronaphtho[2,3-b]oxirene
Reactant of Route 2
Reactant of Route 2
Decahydronaphtho[2,3-b]oxirene
Reactant of Route 3
Decahydronaphtho[2,3-b]oxirene
Reactant of Route 4
Reactant of Route 4
Decahydronaphtho[2,3-b]oxirene
Reactant of Route 5
Decahydronaphtho[2,3-b]oxirene
Reactant of Route 6
Reactant of Route 6
Decahydronaphtho[2,3-b]oxirene

Citations

For This Compound
1
Citations
NAM Nor - 2018 - search.proquest.com
Essential oils from the rhizomes and leaves of three wild Boesenbergia species from Sabah, namely Boesenbergia armeniaca Cowley, Boesenbergia stenophylla RM Sm., …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.